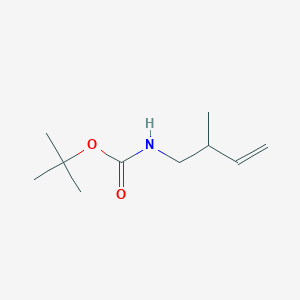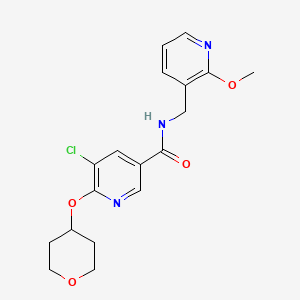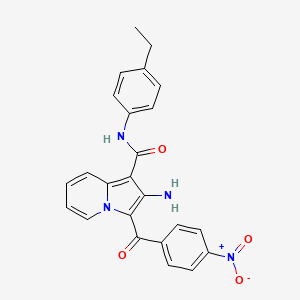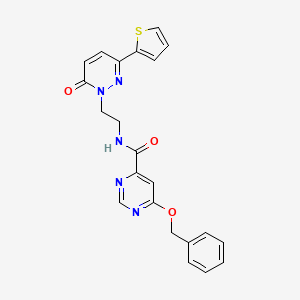![molecular formula C23H23ClN2O5S B2590344 ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251673-20-7](/img/structure/B2590344.png)
ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate is a useful research compound. Its molecular formula is C23H23ClN2O5S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound belongs to the class of 1,3,5-triazines, which have been investigated for their antimicrobial properties. The derivatives of 1,3,5-triazines have shown promising activity against pathogens such as Staphylococcus aureus and Escherichia coli . The ability to inhibit the growth of these bacteria indicates the potential use of this compound in developing new antimicrobial agents, which could be particularly useful in the fight against antibiotic-resistant strains.
Antitumor Properties
Some 1,3,5-triazine derivatives exhibit significant antitumor activities. They have been used clinically to treat various cancers, including lung, breast, and ovarian cancer . The compound’s structure suggests it could be modified to enhance its antitumor properties, making it a valuable candidate for cancer treatment research.
Aromatase Inhibitory Activity
Compounds with a 1,3,5-triazine core have been observed to possess significant aromatase inhibitory activity . Aromatase inhibitors are crucial in the treatment of hormone-sensitive breast cancer as they reduce the production of estrogen, which can fuel the growth of certain types of breast cancer cells.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The 1,3,5-triazine derivatives have been found to act as potent antagonists of the corticotrophin-releasing factor 1 receptor . This receptor is involved in the stress response, and antagonists can be used to treat various disorders, including depression, anxiety, and irritable bowel syndrome.
Leukotriene C4 Antagonist
Leukotriene C4 antagonists have a protective effect on HCl.ethanol-induced gastric lesions . Given the structural similarity, the compound could be explored for its potential to act as a leukotriene C4 antagonist, which could lead to new treatments for conditions like asthma and allergic rhinitis.
Antimalarial Activity
The 1,3,5-triazine framework is also associated with antimalarial activity. This suggests that the compound could be a starting point for the synthesis of new antimalarial drugs, which is crucial given the emergence of drug-resistant strains of malaria .
Eigenschaften
IUPAC Name |
ethyl 4-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O5S/c1-2-31-23(28)16-6-9-18(10-7-16)26-15-21(22(27)25-12-4-3-5-13-25)32(29,30)20-11-8-17(24)14-19(20)26/h6-11,14-15H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCDCRQELOFICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![tert-butyl N-[1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B2590273.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2590274.png)



![6-(3,5-dimethoxybenzyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2590278.png)
![2-(2,4-dichlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B2590281.png)
